molecular formula C14H23NO5 B2950366 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid CAS No. 2155854-92-3

1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid

Cat. No. B2950366
CAS RN: 2155854-92-3
M. Wt: 285.34
InChI Key: IHTIALCWMNBAMV-UHFFFAOYSA-N
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Description

This compound, also known as 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid, has a CAS Number of 2155854-92-3 . It has a molecular weight of 285.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylic acid . The InChI code is 1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-7-14(19,9-15)13(10(16)17)5-4-6-13/h19H,4-9H2,1-3H3,(H,16,17) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 285.34 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound is instrumental in the synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry. These derivatives serve as crucial building blocks for various biologically active compounds that incorporate the cyclobutane ring system, a feature enriched by deuterium atoms for enhanced stability and labeled studies. This process illustrates the compound's versatility in creating internal standards for drug candidates, facilitating quantitative mass spectrometry analyses in pharmacokinetic studies, which are pivotal in both nonclinical and clinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).

Material Science Applications

The research also extends to material science, where the compound's derivatives are utilized in creating new materials. For instance, 2-hydroxyisobutyric acid (2-HIBA) derived from carboxylic acids similar in structure to the compound , presents as an intriguing building block for polymer synthesis. Starting from 2-HIBA, one can access a vast array of compounds possessing the isobutane structure through simple chemical conversions. This showcases the compound's potential in biotechnological processes, aiming to replace conventional chemistry and petrochemicals as carbon sources, thereby contributing to the development of green chemicals and cleantech solutions (Rohwerder & Müller, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-7-14(19,9-15)13(10(16)17)5-4-6-13/h19H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTIALCWMNBAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2(CCC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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